![molecular formula C23H17NO7 B2824487 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714937-87-8](/img/no-structure.png)

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

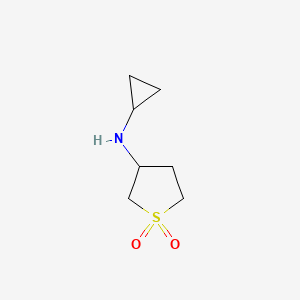

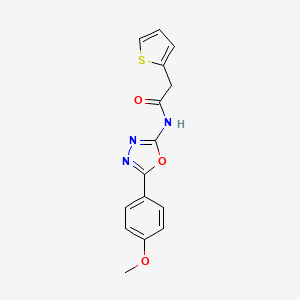

The compound is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis

Mechanistic studies relating to the photochemistry of 3-hydroxy-2-phenyl-4H-chromen-4-one (3HF) and 6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one (Cl-3HF) have been reinvestigated in selected solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (2E)-3- [4- (4-methoxyphenoxy)-3-nitrophenyl]-2-propenoic acid, are as follows: Linear Formula: C16H13NO6, CAS Number: 92856-61-6, Molecular Weight: 315.285 .科学的研究の応用

Synthesis and Characterization

Catalytic Properties : Novel polystyrene-supported TBD catalysts were synthesized and characterized, demonstrating their application in Michael additions for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).

Phototransformation Studies : The phototransformation of certain 2-(3-methoxyphenyl)-4H-chromen-4-ones has been studied, revealing insights into regioselective photocyclisation and dealkoxylation (Khanna et al., 2015).

Biochemical and Medicinal Applications

Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and shown to have significant antibacterial activity against several bacterial strains (Behrami & Dobroshi, 2019).

Cancer Research : Ruthenium flavanol complexes containing substituted flavones have been synthesized and characterized, with significant cytotoxic potential against breast cancer cell lines (Singh et al., 2017).

Chemical Reactions and Mechanisms

Atmospheric Reactivity : The reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals has been studied, showing the formation of nitroguaiacol isomers as main oxidation products (Lauraguais et al., 2014).

Photochemical Reactions : Investigations into the photochemical and thermal reactions of a photochromic chromene have revealed insights into the photochromic behavior and the mechanism of various isomerization processes (Delbaere et al., 2003).

Heterogeneous Reactions : The heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been explored, highlighting potential marker compounds for wood smoke emissions (Liu et al., 2017).

Structural and Molecular Analysis

Crystal Structure Analysis : The crystal structure of certain 4H-chromen derivatives has been determined, providing insights into the molecular configurations and intermolecular interactions (Inglebert et al., 2014).

Spectroscopic Analysis : Molecular docking, Hirshfeld surface, and spectroscopic analyses of novel hybrid compounds containing pyrazole and coumarin cores have been conducted, contributing to our understanding of molecular interactions and properties (Sert et al., 2018).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 3-(3-methoxyphenoxy)benzaldehyde with 4-nitrophenol in the presence of a base to form the corresponding nitrophenylchromenone intermediate. This intermediate is then subjected to a methylation reaction using dimethyl sulfate to yield the final product.", "Starting Materials": [ "3-(3-methoxyphenoxy)benzaldehyde", "4-nitrophenol", "base (e.g. sodium hydroxide)", "dimethyl sulfate" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenoxy)benzaldehyde and 4-nitrophenol in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 3: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Concentrate the organic extract under reduced pressure to yield the nitrophenylchromenone intermediate.", "Step 5: Dissolve the nitrophenylchromenone intermediate in a suitable solvent (e.g. methanol) and add dimethyl sulfate to the reaction mixture.", "Step 6: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Concentrate the organic extract under reduced pressure to yield the final product, 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |

CAS番号 |

714937-87-8 |

分子式 |

C23H17NO7 |

分子量 |

419.389 |

IUPAC名 |

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3 |

InChIキー |

PSOSEJSAAYXARU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

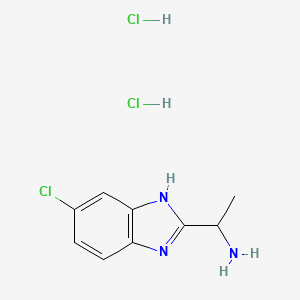

![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)

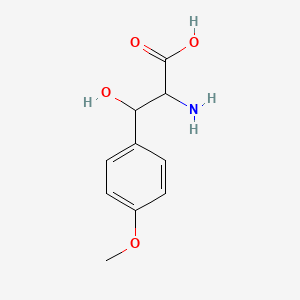

![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

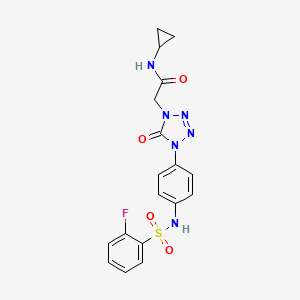

![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)

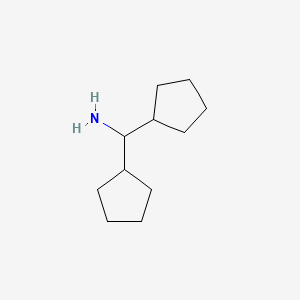

![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)

![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)